molecular formula C23H21NO4S B613305 (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid CAS No. 270263-01-9

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

Cat. No.: B613305
CAS No.: 270263-01-9
M. Wt: 407.48
InChI Key:
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Description

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid: is a complex organic compound that features a combination of amino, fluorenylmethoxycarbonyl (Fmoc), and thiophene groups. This compound is often used in peptide synthesis due to its protective Fmoc group, which is commonly employed in solid-phase peptide synthesis (SPPS).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as thiophene derivatives and fluorenylmethanol.

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling Reactions: The protected amino acid is then coupled with the thiophene derivative using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amino acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis, allowing for the sequential addition of amino acids.

Biology

In biological research, this compound can be used to synthesize peptides that are then studied for their biological activity. These peptides can be used in various assays to understand protein interactions, enzyme activity, and receptor binding.

Medicine

In medicine, peptides synthesized using this compound can be used in drug development. These peptides can act as therapeutic agents or as tools to study disease mechanisms.

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for therapeutic use. It is also used in the development of diagnostic tools and in the production of peptide-based materials.

Mechanism of Action

The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-Amino-2-(tert-butoxycarbonyl)-4-thiophen-3-ylbutanoic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

    (2S)-3-Amino-2-(benzyloxycarbonyl)-4-thiophen-3-ylbutanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

The uniqueness of (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid lies in its Fmoc protecting group, which is widely used in SPPS due to its stability and ease of removal under mild conditions. This makes it particularly useful for synthesizing complex peptides without damaging sensitive amino acid residues.

Properties

CAS No.

270263-01-9

Molecular Formula

C23H21NO4S

Molecular Weight

407.48

IUPAC Name

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

InChI

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O

Synonyms

Fmoc-L-β-HomoAla(3-thienyl)-OH

Origin of Product

United States

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